molecular formula C15H13ClN2 B12090031 5-Chloro-2-(4-ethylphenyl)benzimidazole

5-Chloro-2-(4-ethylphenyl)benzimidazole

Cat. No.: B12090031
M. Wt: 256.73 g/mol
InChI Key: LTQWWWPBWNOTJR-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-ethylphenyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-ethylphenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method is to react ortho-phenylenediamine with 4-ethylbenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as catalyst-free synthesis and the use of environmentally benign solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-ethylphenyl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the benzimidazole ring .

Scientific Research Applications

5-Chloro-2-(4-ethylphenyl)benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-ethylphenyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4-ethylphenyl)benzimidazole is unique due to the presence of both chlorine and ethyl substituents on the phenyl ring. These substituents enhance its chemical stability and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Chloro-2-(4-ethylphenyl)benzimidazole is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

This compound features a chlorine atom and an ethyl group on the phenyl ring, which enhances its chemical stability and biological activity. The compound's structure can be represented as follows:

C15H14ClN2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_2

Synthesis Methods

The synthesis of this compound typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. A common method is to react ortho-phenylenediamine with 4-ethylbenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro evaluations have demonstrated significant anti-proliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

For instance, a related study reported that certain benzimidazole derivatives exhibited up to 95% inhibition against MCF-7 cells, indicating strong anticancer properties . The mechanism of action appears to involve the induction of oxidative stress in cancer cells, leading to apoptosis through increased reactive oxygen species (ROS) production.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It shows promising activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate effective inhibition against pathogens such as:

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been shown to exhibit anti-inflammatory effects. Studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This property makes it a candidate for further exploration in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A series of benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The study found that compounds with structural similarities to this compound exhibited significant growth inhibition, particularly against MCF-7 cells with a percentage inhibition comparable to standard chemotherapeutics like cisplatin .
  • Antimicrobial Evaluation :
    • In a comparative study assessing the antimicrobial efficacy of various benzimidazole derivatives, this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria, highlighting its potential utility in clinical settings as an antimicrobial agent.
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that this compound could inhibit specific enzymes involved in cell proliferation pathways, suggesting a targeted approach in cancer therapy. The modulation of oxidative stress markers was also observed, indicating a dual mechanism involving both direct enzyme inhibition and ROS-mediated pathways .

Properties

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

6-chloro-2-(4-ethylphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18)

InChI Key

LTQWWWPBWNOTJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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